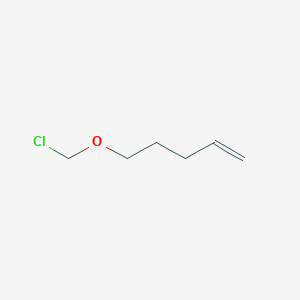

Chloromethyl 4-pentenyl ether

Description

Properties

CAS No. |

98486-13-6 |

|---|---|

Molecular Formula |

C6H11ClO |

Molecular Weight |

134.6 g/mol |

IUPAC Name |

5-(chloromethoxy)pent-1-ene |

InChI |

InChI=1S/C6H11ClO/c1-2-3-4-5-8-6-7/h2H,1,3-6H2 |

InChI Key |

JZTPLKRKISEKTC-UHFFFAOYSA-N |

SMILES |

C=CCCCOCCl |

Canonical SMILES |

C=CCCCOCCl |

Origin of Product |

United States |

Scientific Research Applications

Synthetic Applications

1. Synthesis of Complex Molecules

Chloromethyl 4-pentenyl ether is utilized as a building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals. It can be employed in reactions such as:

- Aza-Diels-Alder Reactions : this compound has been used in asymmetric Lewis acid-mediated Diels-Alder reactions with 2H-azirines as dienophiles. These reactions yield pyrrolidines with moderate to high diastereoselectivities, demonstrating the compound's utility in synthesizing nitrogen-containing heterocycles .

- Formation of Alkenylamines : The compound can be transformed into N-chloro-N-alkenylamines through various synthetic pathways, which are valuable intermediates for further functionalization .

2. Medicinal Chemistry

This compound has been investigated for its potential applications in medicinal chemistry, particularly in the development of antitumor agents. Research indicates that compounds derived from chloromethyl ethers exhibit significant biological activity against cancer cells, highlighting their importance in drug discovery .

Case Studies

Case Study 1: Antitumor Activity

Recent studies have demonstrated that derivatives of this compound possess antitumor properties. For instance, compounds synthesized from this ether have shown promising results in inhibiting tumor growth in vitro and in vivo models. The mechanism of action appears to involve interference with cellular signaling pathways critical for cancer cell proliferation .

Case Study 2: Synthesis of Pheromones

This compound has also been utilized in the synthesis of sex pheromones for agricultural applications. The ability to modify its structure allows chemists to create specific pheromone analogs that can be used for pest control, thereby reducing reliance on conventional pesticides .

Comparison with Similar Compounds

Key Structural Features :

- Chloromethyl group : Imparts electrophilic reactivity, enabling alkylation reactions.

Comparison with Structurally Related Chlorinated Ethers

Chemical and Physical Properties

Toxicity and Regulatory Status

Critical Analysis of Key Differences

- Reactivity : BCME and CMME exhibit high electrophilicity, making them potent alkylating agents but also highly toxic. In contrast, 4-chlorodiphenyl ether is chemically stable, aligning with its use in flame retardants .

- Synthetic Utility : this compound’s unsaturated chain may offer unique reactivity in polymer science, unlike BCME/CMME, which are primarily hazardous byproducts .

- Hazard Profile: BCME and CMME’s carcinogenicity contrasts sharply with 4-chlorodiphenyl ether’s lower toxicity, underscoring the impact of aromatic vs. aliphatic chlorinated structures .

Preparation Methods

Acid-Catalyzed Reaction with Paraformaldehyde

A detailed protocol adapted from Stanislaw’s studies on chloromethyl ethers involves:

- Combining 4-pentenyl alcohol (1 mol) with paraformaldehyde (1 equivalent) in a anhydrous solvent (e.g., dichloromethane).

- Adding a catalytic amount of potassium hydroxide (≤1 mg) and heating the mixture at 60–70°C until homogeneity is achieved (~30 minutes).

- Saturating the reaction with dry HCl gas until phase separation occurs (water byproduct removed via dropper).

- Drying the crude product over anhydrous calcium chloride and purifying via vacuum distillation (2–7 mmHg).

Critical Parameters :

- Excess HCl accelerates chlorination but risks hydrolyzing the product back to formaldehyde and 4-pentenyl alcohol.

- Temperatures >80°C promote decomposition, particularly for unsaturated alcohols like 4-pentenyl alcohol.

Optimization Strategies and Challenges

Solvent and Temperature Effects

Stanislaw’s work highlights the sensitivity of chloromethyl ether synthesis to solvent polarity and temperature:

- Polar solvents (e.g., THF) favor side reactions such as oxetane formation, whereas nonpolar solvents (MTBE) improve selectivity for chloromethyl ethers.

- Low temperatures (−12°C) minimize decomposition during HCl saturation.

Purification and Stability

This compound is prone to hydrolysis and thermal degradation. Effective purification requires:

- Vacuum fractionation at pressures ≤7 mmHg to isolate the product before decomposition.

- Storage under inert atmosphere with molecular sieves to prevent moisture ingress.

Analytical Characterization

Chlorine Content Analysis

Quantitative chlorine analysis via Volhard titration confirms successful chlorination. Theoretical chlorine content for this compound (C₆H₁₁ClO) is 23.6%; deviations >5% indicate incomplete reaction or hydrolysis.

Spectroscopic Methods

- ¹H NMR : Signals at δ 4.7–5.1 ppm (olefinic protons from 4-pentenyl group) and δ 5.6 ppm (chloromethyl -CH₂Cl).

- IR Spectroscopy : Absorption bands at 750 cm⁻¹ (C-Cl stretch) and 1640 cm⁻¹ (C=C stretch).

Data Summary: Reaction Conditions and Outcomes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.